

DCG04: An In-depth Technical Guide to its Structure and Chemical Properties

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Compound of Interest

Compound Name: DCG04

Cat. No.: B15576931

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For Researchers, Scientists, and Drug Development Professionals

Abstract

DCG04 is a potent, irreversible, activity-based probe (ABP) widely utilized in chemical biology and proteomics to study the activity of papain-family cysteine proteases. Structurally, it is a derivative of the natural product E-64, a well-characterized cysteine protease inhibitor. **DCG04** is composed of a peptide backbone that provides specificity, an epoxide "warhead" that covalently modifies the active site cysteine of the target protease, and a biotin tag for affinity purification and detection. This technical guide provides a comprehensive overview of the structure, chemical properties, and common experimental applications of **DCG04**, intended for researchers and professionals in drug development and related scientific fields.

Structure and Chemical Properties

DCG04 is a complex molecule designed for high specificity and utility in biological systems. Its structure is tripartite, consisting of a recognition element, a reactive group, and a reporter tag.

Molecular Structure

The core of **DCG04** is a peptide sequence, typically Leucine-Tyrosine, which is recognized by the target cysteine proteases. This peptide is C-terminally modified with an epoxide ring, the reactive "warhead" that forms a covalent bond with the active site cysteine residue of the protease. The N-terminus of the peptide is linked to a biotin molecule via an amino caproic acid

(Acp) spacer and a lysine residue, which serves as an affinity handle for downstream applications.

Chemical Properties

Quantitative data on the physicochemical properties of **DCG04** are not extensively reported in publicly available literature. However, based on its structure and common laboratory use, the following properties can be summarized.

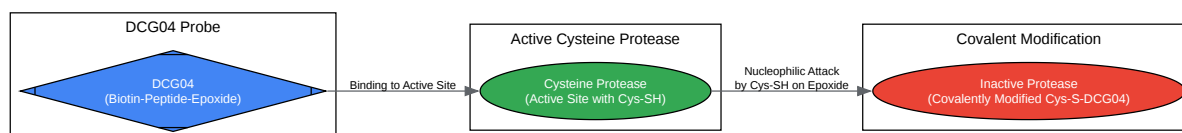
Property	Value	Source/Comment
Chemical Formula	C43H66N8O11S	[1]
Molecular Weight	903.11 g/mol	[1]
Exact Mass	902.4572	[1]
Appearance	White to off-white solid	General observation from supplier information.
Solubility	Soluble in DMSO. Information on solubility in water and ethanol is not readily available.	Commonly dissolved in DMSO for stock solutions in experimental protocols.
Melting Point	Not reported in available literature.	-
Boiling Point	Not reported in available literature.	-
Storage Conditions	Store at -20°C for long-term storage.	Recommended for maintaining the integrity of the compound.

Elemental Analysis:

Element	Percentage
Carbon	57.19%
Hydrogen	7.37%
Nitrogen	12.41%
Oxygen	19.49%
Sulfur	3.55%

Mechanism of Action

DCG04 functions as an irreversible inhibitor of cysteine proteases. The peptide portion of the molecule directs it to the active site of the protease. The electrophilic epoxide ring is then attacked by the nucleophilic thiol group of the active site cysteine residue. This results in the formation of a stable thioether bond, covalently linking **DCG04** to the protease and rendering the enzyme inactive.



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Mechanism of covalent inhibition of a cysteine protease by **DCG04**.

Experimental Protocols

DCG04 is a versatile tool in proteomics research. Below are detailed methodologies for its common applications.

Activity-Based Protein Profiling (ABPP) of Cysteine Proteases in Cell Lysates

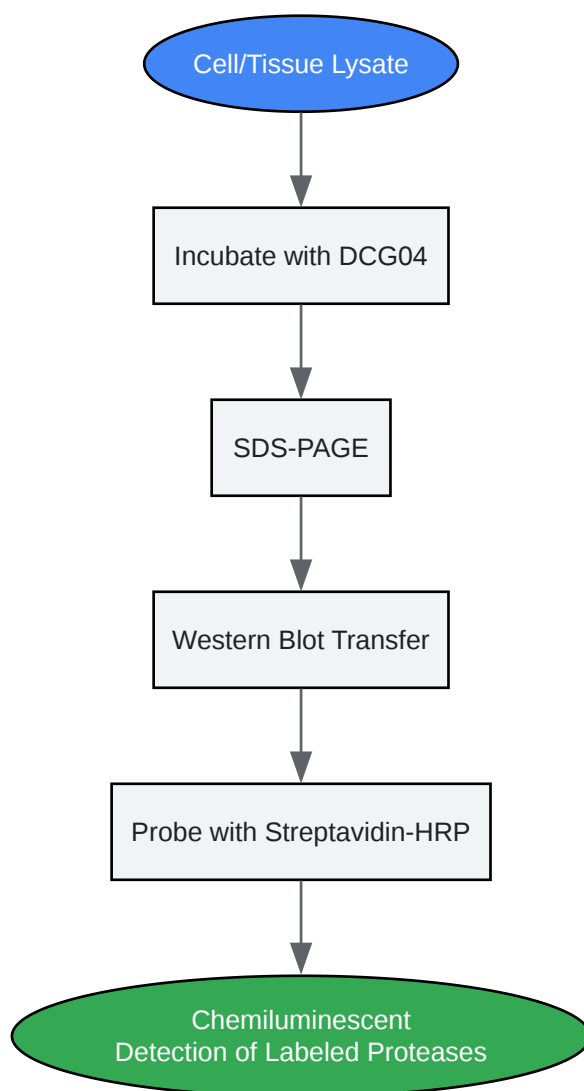
This protocol describes the labeling of active cysteine proteases in a complex protein mixture.

Materials:

- Cells or tissue of interest
- Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail (without cysteine protease inhibitors)
- **DCG04** stock solution (10 mM in DMSO)
- Protein concentration assay kit (e.g., BCA)
- SDS-PAGE reagents and equipment
- Streptavidin-HRP conjugate and chemiluminescence detection reagents

Procedure:

- Lysate Preparation: Harvest cells or homogenize tissue and lyse in ice-cold Lysis Buffer.
- Protein Quantification: Determine the protein concentration of the lysate.
- Labeling Reaction: Dilute the lysate to a final protein concentration of 1-2 mg/mL in Lysis Buffer. Add **DCG04** to a final concentration of 1-10 μ M.
- Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C.
- SDS-PAGE: Quench the reaction by adding 4x Laemmli sample buffer and boiling for 5 minutes. Separate the labeled proteins by SDS-PAGE.
- Detection: Transfer the proteins to a PVDF membrane. Block the membrane and then probe with streptavidin-HRP. Detect the biotinylated (**DCG04**-labeled) proteins by chemiluminescence.



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References

- 1. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
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